3-(2-aminoethyl)-N-ethylbenzamide
CAS No.:
Cat. No.: VC18245371
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16N2O |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | 3-(2-aminoethyl)-N-ethylbenzamide |
Standard InChI | InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14) |
Standard InChI Key | MQJRMMKZUQWZIZ-UHFFFAOYSA-N |
Canonical SMILES | CCNC(=O)C1=CC=CC(=C1)CCN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a benzamide core () with two key substituents:
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An ethylamine group () at the 3-position of the benzene ring.
This configuration enhances its solubility in polar solvents and enables hydrogen bonding, critical for biological interactions .
Physicochemical Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 192.26 g/mol |
Boiling Point | 320–325°C (estimated) |
LogP (Partition Coefficient) | 1.8 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
The compound’s moderate lipophilicity () suggests balanced membrane permeability, making it suitable for drug development .
Synthesis and Production
Synthetic Routes
The synthesis of 3-(2-aminoethyl)-N-ethylbenzamide typically involves a multi-step approach:
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Formation of the Benzamide Core: Reacting 3-nitrobenzoic acid with ethylamine produces 3-nitro-N-ethylbenzamide.
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Reduction of Nitro Group: Catalytic hydrogenation (e.g., , ) converts the nitro group to an amine, yielding 3-amino-N-ethylbenzamide .
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Ethylamine Side Chain Introduction: Alkylation of the amine with 2-bromoethylamine hydrobromide under basic conditions (e.g., ) completes the synthesis .
Key Reaction:
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Purification Techniques: Chromatography or recrystallization ensures >95% purity .
Biological Activity and Applications
Anti-Infective Properties
The compound’s primary amine group facilitates interactions with microbial enzymes:
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Trypanosoma brucei Inhibition: Derivatives exhibit values of 0.8–2.5 µM against African trypanosomes .
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Antimalarial Activity: Modifications to the benzamide moiety enhance efficacy against chloroquine-resistant Plasmodium falciparum .
Enzyme Interactions
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Histamine Analogues: Structural similarity to histamine enables modulation of - and -receptors, suggesting applications in allergy treatment .
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Retinoic Acid Receptor Modulation: Pyrazole derivatives act as agonists for retinoic acid receptor-related orphan receptor γt (RORγt), implicating roles in autoimmune diseases .
Comparative Analysis with Structural Analogues
The ethylamine side chain in 3-(2-aminoethyl)-N-ethylbenzamide provides superior hydrogen-bonding capacity compared to bulkier substituents, improving target selectivity .
Recent Advances and Future Directions
Drug Delivery Systems
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in murine models .
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Prodrug Strategies: Phosphate ester derivatives enhance water solubility for intravenous administration .
Targeted Therapy Applications
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